1-Bromohexane-d13 is isotopically labeled with deuterium, a stable isotope of hydrogen. This specific labeling, with a purity of 98 atom % deuterium, allows researchers to track the molecule and its interactions within a system [].
This application is particularly beneficial in metabolism studies. By incorporating 1-Bromohexane-d13 into a biological system, scientists can monitor its fate and identify metabolic pathways. The presence of deuterium alters the molecule's mass slightly, allowing researchers to distinguish it from its non-deuterated counterpart using techniques like mass spectrometry [].
The presence of deuterium in 1-Bromohexane-d13 offers advantages in NMR spectroscopy, a powerful tool for studying the structure and dynamics of molecules. Deuterium has a spin of 1, which helps "lock" the signal from deuterated solvents like chloroform, commonly used in NMR experiments. This "locking" minimizes background noise and improves the signal-to-noise ratio, leading to higher quality NMR spectra [].
Furthermore, specific deuterium placement within a molecule can selectively "decouple" certain proton signals, simplifying complex spectra and allowing for better resolution of specific peaks. This targeted decoupling provides valuable insights into the local environment of protons within the molecule [].
1-Bromohexane-d13 is an isotopically labeled derivative of 1-bromohexane, distinguished by the presence of deuterium atoms replacing specific hydrogen atoms in the molecule. Its molecular formula is C6H13Br, with a linear formula represented as CD3C(CD2)4CD2Br. The compound is a colorless liquid that is primarily utilized in organic synthesis, particularly as a reagent for forming alkyl bromides and in various
1-Bromohexane-d13 is likely to share similar hazards as 1-bromohexane. Here are some safety considerations:
1-Bromohexane-d13 can be synthesized using several methods:
The primary applications of 1-bromohexane-d13 include:
Research involving 1-bromohexane-d13 often focuses on its interactions in synthetic pathways rather than direct biological interactions. Its isotopic labeling allows for detailed tracking of molecular transformations in complex organic reactions. This capability enhances understanding of reaction mechanisms and kinetics in organic chemistry .
1-Bromohexane-d13 shares structural similarities with other alkyl bromides and deuterated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromohexane | C6H13Br | Non-deuterated version; widely used in synthesis. |
| 1-Bromopentane | C5H11Br | Shorter carbon chain; similar reactivity. |
| 1-Bromooctane | C8H17Br | Longer carbon chain; used in similar applications. |
| 2-Bromohexane | C6H13Br | Different position of bromine; alters reactivity. |
| Hexyl Bromide | C6H13Br | General term for bromoalkanes with six carbons. |
The uniqueness of 1-bromohexane-d13 lies primarily in its isotopic labeling, which allows for enhanced analytical capabilities in research settings, particularly in studies involving reaction mechanisms and molecular dynamics. This feature distinguishes it from its non-deuterated counterparts and makes it an invaluable tool in organic chemistry research and applications .
Flammable;Irritant